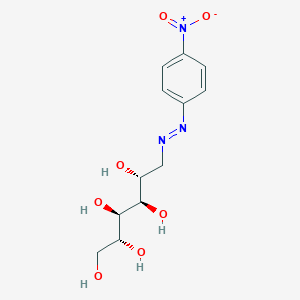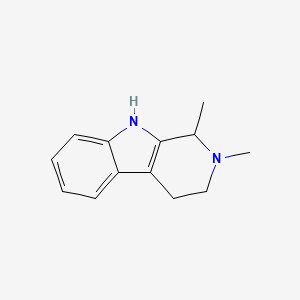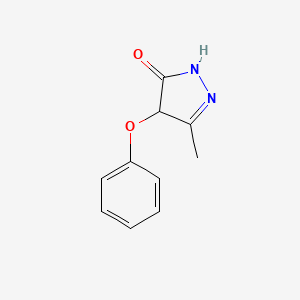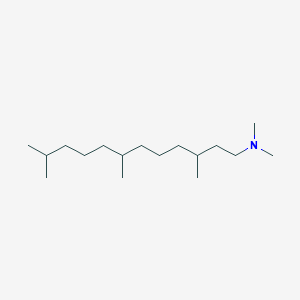![molecular formula C17H19N3O2 B14155763 2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one CAS No. 896592-53-3](/img/structure/B14155763.png)
2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one is a quinoline derivative known for its potent inhibitory effects on dipeptidyl peptidase-4 (DPP4).
Vorbereitungsmethoden
The synthesis of 2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one involves constructing a heterocyclic ring system. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the cyclization of appropriate starting materials under controlled conditions.
Introduction of functional groups: Specific reagents are used to introduce the butyl group and other functional groups to the core structure.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Wissenschaftliche Forschungsanwendungen
2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one has several scientific research applications:
Chemistry: It is used as a model compound in studying heterocyclic chemistry and reaction mechanisms.
Biology: The compound’s inhibitory effects on DPP4 make it a valuable tool in studying glucose metabolism and insulin regulation.
Medicine: Its potential as an anti-diabetic agent is being explored, particularly in the context of type 2 diabetes mellitus.
Wirkmechanismus
The mechanism of action of 2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one involves inhibiting the activity of DPP4. By binding to the active site of DPP4, the compound prevents the degradation of incretin hormones GLP-1 and GIP. This leads to increased intracellular cAMP concentrations in β-cells, resulting in an accelerated and augmented insulin response to absorbed glucose .
Vergleich Mit ähnlichen Verbindungen
2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one is unique due to its specific inhibitory effects on DPP4 and its potential applications in diabetes treatment. Similar compounds include:
Sitagliptin: Another DPP4 inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: A DPP4 inhibitor with a similar mechanism of action but different chemical structure.
Saxagliptin: Another DPP4 inhibitor with distinct pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
896592-53-3 |
|---|---|
Molekularformel |
C17H19N3O2 |
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
14-butyl-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C17H19N3O2/c1-2-3-8-20-10-18-14-12-9-11-6-4-5-7-13(11)19-16(12)22-15(14)17(20)21/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
MPFHRVMIBWXYQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=NC2=C(C1=O)OC3=C2C=C4CCCCC4=N3 |
Löslichkeit |
20.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


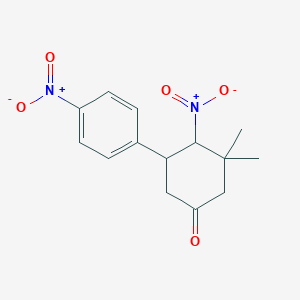
![9-(methylsulfanyl)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(11H)-one](/img/structure/B14155688.png)
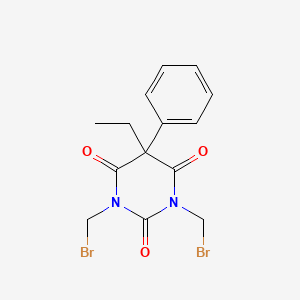
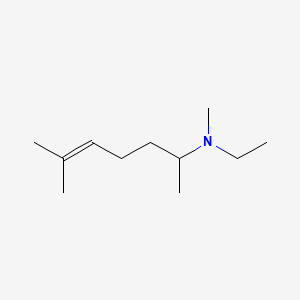
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-fluorobenzohydrazide](/img/structure/B14155696.png)
![N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(1-hydroxyethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B14155703.png)
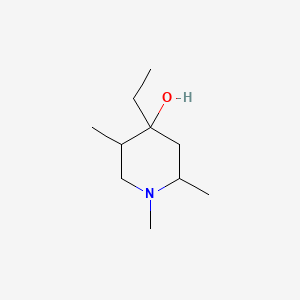
![5,11-Dibenzyl-8-sulfanylidenespiro[3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-13,1'-cyclopentane]-1,9-dicarbonitrile](/img/structure/B14155706.png)
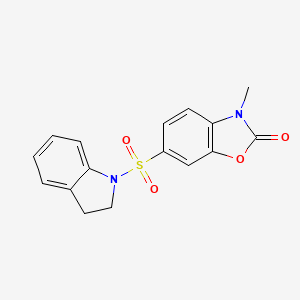
![butan-2-yl 2-amino-1-(4-butylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14155715.png)
